N-ethyl-2,4,6-trimethylbenzenesulfonamide N-ethyl-2,4,6-trimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 151915-07-0
VCID: VC21287676
InChI: InChI=1S/C11H17NO2S/c1-5-12-15(13,14)11-9(3)6-8(2)7-10(11)4/h6-7,12H,5H2,1-4H3
SMILES: CCNS(=O)(=O)C1=C(C=C(C=C1C)C)C
Molecular Formula: C11H17NO2S
Molecular Weight: 227.33 g/mol

N-ethyl-2,4,6-trimethylbenzenesulfonamide

CAS No.: 151915-07-0

Cat. No.: VC21287676

Molecular Formula: C11H17NO2S

Molecular Weight: 227.33 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-2,4,6-trimethylbenzenesulfonamide - 151915-07-0

Specification

CAS No. 151915-07-0
Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
IUPAC Name N-ethyl-2,4,6-trimethylbenzenesulfonamide
Standard InChI InChI=1S/C11H17NO2S/c1-5-12-15(13,14)11-9(3)6-8(2)7-10(11)4/h6-7,12H,5H2,1-4H3
Standard InChI Key LSQWSPKPUODSNX-UHFFFAOYSA-N
SMILES CCNS(=O)(=O)C1=C(C=C(C=C1C)C)C
Canonical SMILES CCNS(=O)(=O)C1=C(C=C(C=C1C)C)C

Introduction

Chemical Identity and Structural Properties

N-ethyl-2,4,6-trimethylbenzenesulfonamide (CAS No: 151915-07-0) is characterized by a benzene ring substituted with three methyl groups at positions 2, 4, and 6, along with a sulfonamide group (-SO₂NH-) to which an ethyl group is attached. The chemical formula is C₁₁H₁₇NO₂S with a molecular weight of 227.33 g/mol .

The structural representation of this compound can be understood through the following key identifiers:

PropertyValue
Molecular FormulaC₁₁H₁₇NO₂S
Molecular Weight227.33 g/mol
IUPAC NameN-ethyl-2,4,6-trimethylbenzenesulfonamide
CAS Number151915-07-0
InChIInChI=1S/C11H17NO2S/c1-5-12-15(13,14)11-9(3)6-8(2)7-10(11)4/h6-7,12H,5H2,1-4H3
SMILESCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C

The three-dimensional structure of this molecule features a somewhat hindered sulfonamide group due to the presence of the 2,6-dimethyl substituents that flank it on the benzene ring. This steric configuration contributes to its chemical reactivity patterns and binding properties in various applications .

Physical and Chemical Properties

While direct experimental data for N-ethyl-2,4,6-trimethylbenzenesulfonamide is limited in the available literature, we can extrapolate some properties based on related compounds and structural analysis:

Physical Properties

The physical properties of N-ethyl-2,4,6-trimethylbenzenesulfonamide can be partially derived from its structural analog, 2,4,6-trimethylbenzenesulfonamide:

PropertyValue (N-ethyl derivative - estimated)Value (Non-ethylated analog)
Physical StateSolid at room temperatureSolid
Melting PointEstimated 110-120°C141-145°C
Boiling PointEstimated >350°C351.4°C at 760 mmHg
DensityEstimated 1.1-1.2 g/cm³1.191 g/cm³
Flash PointEstimated 160-170°C166.3°C

The N-ethylation of the parent compound would likely reduce the melting point due to disruption of hydrogen bonding patterns, while other physical properties would remain relatively similar .

Chemical Properties

N-ethyl-2,4,6-trimethylbenzenesulfonamide exhibits several characteristic chemical properties:

Synthesis Methods

Several routes for the synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide have been documented in the literature. These methods typically involve the functionalization of the parent compound, 2,4,6-trimethylbenzenesulfonamide.

N-Alkylation of 2,4,6-trimethylbenzenesulfonamide

Another approach involves the direct N-alkylation of 2,4,6-trimethylbenzenesulfonamide:

  • Deprotonation of 2,4,6-trimethylbenzenesulfonamide using a strong base (e.g., NaH, K₂CO₃)

  • Addition of an ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate)

  • Workup and isolation of the product

Recent developments in manganese-catalyzed N-alkylation methods have provided more environmentally friendly routes using alcohols as alkylating agents via a borrowing hydrogen methodology .

From Aniline Derivatives

A longer synthetic pathway involves:

  • Starting with 2,4,6-trimethylaniline

  • Sulfonation to form the sulfonamide

  • N-ethylation of the resulting sulfonamide

This approach is less direct but may be advantageous when starting materials are more readily available .

Analytical Characterization

Analytical techniques employed for the characterization of N-ethyl-2,4,6-trimethylbenzenesulfonamide include various spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on structural analysis and comparison with related compounds, the following characteristic signals would be expected in the ¹H NMR spectrum:

Proton TypeChemical Shift (ppm)IntegrationMultiplicity
Aromatic H6.9-7.12HSinglet
N-CH₂-2.9-3.12HQuartet
ortho-CH₃2.4-2.66HSinglet
para-CH₃2.2-2.33HSinglet
-CH₃ (ethyl)1.0-1.23HTriplet

The ¹³C NMR spectrum would display signals for the aromatic carbons, methyl groups, and the ethyl carbon atoms .

Infrared Spectroscopy

Key IR absorption bands would include:

Functional GroupWavenumber (cm⁻¹)
S=O stretching1320-1140
C-H stretching (aromatic)3100-3000
C-H stretching (aliphatic)2960-2850
C=C stretching (aromatic)1600-1400
S-N stretching1150-1050

Mass Spectrometry

Mass spectrometric analysis would reveal a molecular ion peak at m/z 227, corresponding to the molecular weight of N-ethyl-2,4,6-trimethylbenzenesulfonamide. Fragmentation patterns would likely include loss of the ethyl group and cleavage of the S-N bond .

Applications and Uses

N-ethyl-2,4,6-trimethylbenzenesulfonamide has various applications across different fields:

Synthetic Chemistry

This compound serves as a valuable intermediate in organic synthesis, particularly in:

  • Protection of amino groups during multistep syntheses

  • Preparation of more complex sulfonamide derivatives

  • Synthesis of heterocyclic compounds through cyclization reactions

Medicinal Chemistry

Sulfonamides in general have significant pharmaceutical applications. N-ethyl-2,4,6-trimethylbenzenesulfonamide specifically may be explored for:

  • Development of antimicrobial agents

  • Creation of enzyme inhibitors

  • Synthesis of compounds with anti-inflammatory properties

The presence of the 2,4,6-trimethyl substituents provides steric bulk that can influence binding selectivity to biological targets.

Materials Science

In materials science, N-ethyl-2,4,6-trimethylbenzenesulfonamide and related compounds may find application in:

  • Polymer chemistry as monomers or modifiers

  • Development of specialty materials with specific thermal or electrical properties

  • Creation of responsive materials through exploitation of the sulfonamide functional group

Structure-Activity Relationships

The structure of N-ethyl-2,4,6-trimethylbenzenesulfonamide contributes significantly to its biological and chemical activities.

Comparison with Related Compounds

CompoundStructural DifferenceEffect on Properties
2,4,6-trimethylbenzenesulfonamideLacks N-ethyl groupHigher melting point, more polar, different reactivity due to N-H group
N-(2-(3,4-diethoxyphenyl)ethyl)-2,4,6-trimethylbenzenesulfonamideContains additional diethoxyphenylethyl moietyIncreased molecular weight, different pharmacological profile
N-benzyl-2,4,6-trimethylbenzenesulfonamideContains benzyl instead of ethyl groupMore lipophilic, different steric requirements

Structure-Function Correlations

Several structural features influence the compound's activity:

  • Sulfonamide Group (-SO₂NH-): This functional group is known for its biological activity and is often found in pharmacologically active molecules.

  • 2,4,6-Trimethyl Substitution Pattern: The three methyl groups provide steric hindrance around the sulfonyl group, affecting reactivity and selectivity in chemical reactions.

  • N-Ethyl Substitution: This modification changes the hydrogen-bonding capabilities compared to the unsubstituted sulfonamide, potentially altering biological activity and chemical reactivity .

Current Research and Future Perspectives

Recent research involving N-ethyl-2,4,6-trimethylbenzenesulfonamide and related compounds points to several promising directions:

Catalysis Applications

Research has explored the use of sulfonamides like N-ethyl-2,4,6-trimethylbenzenesulfonamide in:

  • Asymmetric catalysis for stereoselective transformations

  • Metal-ligand complexes for specialized reactions

  • Organocatalytic applications leveraging the electronic properties of the sulfonamide group

Pharmaceutical Development

Ongoing investigations in medicinal chemistry include:

  • Development of more selective enzyme inhibitors

  • Creation of compounds with improved pharmacokinetic profiles

  • Exploration of structure-based drug design leveraging the unique structural features of these sulfonamides

Materials Science Innovations

Emerging applications in materials science encompass:

  • Development of stimuli-responsive polymers

  • Creation of specialized coatings with tailored properties

  • Exploration of supramolecular assemblies utilizing non-covalent interactions

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